

Application Notes: Enramycin Extraction from Animal Tissues and Feed

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Compound of Interest

Compound Name: Enramycin

Cat. No.: B1148400

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Introduction

Enramycin is a polypeptide antibiotic produced by *Streptomyces fungicidicus* and is primarily composed of **enramycin** A and B.^{[1][2]} It is widely used as a feed additive to promote growth in poultry and pigs due to its strong antimicrobial activity against Gram-positive bacteria.^{[1][3]} As with many veterinary drugs, monitoring for residues in animal-derived food products is crucial for consumer safety. Regulatory bodies in countries like Japan and Korea have established a maximum residue limit (MRL) of 30 µg/kg for **enramycin** in tissues such as muscle, liver, kidney, and fat.^{[1][4]}

These application notes provide detailed protocols for the extraction of **enramycin** from complex matrices like animal tissues and feed, intended for researchers, scientists, and professionals in drug development and food safety. The protocols are designed for subsequent analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) or microbiological assays.

Protocol 1: Enramycin Extraction from Animal Tissues

This protocol details a highly sensitive method for extracting **enramycin** residues from various swine and chicken tissues, including liver, kidney, muscle, and fat. The procedure is optimized for analysis by UHPLC-MS/MS.^{[1][5]}

Principle

The tissue sample is homogenized and extracted with an acidified methanol solution to efficiently release **enramycin**. The resulting extract is then purified and concentrated using solid-phase extraction (SPE) to remove matrix interferences before instrumental analysis.[\[1\]](#)[\[6\]](#)

Materials and Reagents

- **Enramycin** A and B analytical standards
- Methanol (MeOH), HPLC grade
- Hydrochloric acid (HCl), concentrated
- Purified water
- Ammonia solution
- Ethyl acetate
- Homogenizer
- Centrifuge (capable of 10,000 rpm and refrigeration)
- Vortex mixer
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elute ENV)[\[1\]](#)
- SPE manifold
- Nitrogen evaporator

Experimental Protocol

- Sample Preparation:
 - Accurately weigh 2 g of a well-homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[\[1\]](#)

- Extraction:
 - Add 10 mL of the extraction solvent (55% methanol in purified water containing 0.2 M HCl) to the sample tube.[\[1\]](#)[\[6\]](#)
 - Vortex the mixture at 200 rpm for 10 minutes.[\[1\]](#)
 - Centrifuge at 10,000 rpm for 10 minutes at 4°C.[\[1\]](#)
 - Carefully transfer the supernatant to a clean 50 mL polypropylene tube.[\[1\]](#)
 - Repeat the extraction process on the remaining pellet twice more, each time with 10 mL of the extraction solvent.[\[1\]](#)
 - Combine all three supernatants.[\[1\]](#)
- Cleanup using Solid-Phase Extraction (SPE):
 - Cartridge Conditioning: Precondition an ENV SPE cartridge by passing 5 mL of methanol, followed by 5 mL of purified water.[\[1\]](#)
 - Sample Loading: Load the combined supernatant from step 2 onto the conditioned cartridge.
 - Washing:
 - Rinse the cartridge with 6 mL of a methanol and 5% ammonia solution (2:8, v/v).[\[1\]](#)
 - Dry the cartridge under vacuum for 1 minute.[\[1\]](#)
 - Rinse the cartridge with 6 mL of 1% ethyl acetate.[\[1\]](#)
 - Dry the cartridge under vacuum for an additional 2 minutes.[\[1\]](#)
 - Elution: Elute the target **enramycin** compounds with 8 mL of a methanol and 0.2 M HCl mixture (8:2, v/v).[\[1\]](#)
- Final Preparation:

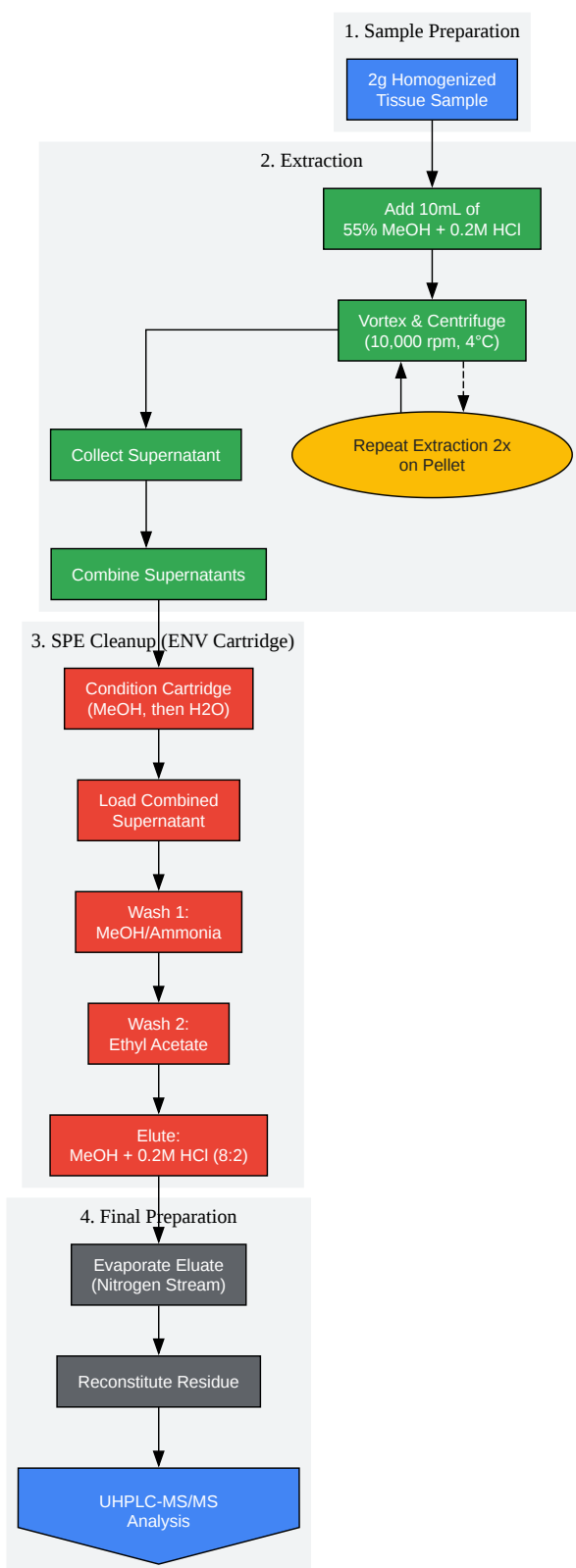
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., methanol:0.1 M HCl, 8:2, v/v) for UHPLC-MS/MS analysis.[1]

Data Presentation: Performance of Tissue Extraction Method

The following table summarizes the quantitative performance metrics for the **enramycin** extraction protocol from animal tissues as determined by UHPLC-MS/MS analysis.

Parameter	Swine Liver, Kidney, Muscle	Swine Fat	Swine Liver (Alternate Method)	Chicken/Swine Muscle (Older Method)
Recovery	70.99 – 101.40% [1][5]	70.99 – 101.40% [1][5]	80.8 – 90.3%[7]	54.0 – 62.4%[8]
Limit of Quantification (LOQ)	10 µg/kg[1][6]	5 µg/kg[1][6]	10-12 µg/kg[7]	200 µg/kg[8]
Limit of Detection (LOD)	Not specified	Not specified	3-4 µg/kg[7]	200 µg/kg[8]
Relative Standard Deviation (RSD)	< 9%[1][6]	< 9%[1][6]	0.90 – 4.5% (intra-assay)[7]	Not specified

Workflow for **Enramycin** Extraction from Animal Tissues



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Caption: Workflow for **enramycin** extraction from animal tissues.

Protocol 2: Enramycin Extraction from Animal Feed

This protocol is based on a standard method for extracting **enramycin** from various types of animal feed for quantification by a microbiological assay.^[9]

Principle

The feed sample is extracted with a mixture of hydrochloric acid and acetone. The acid helps to release the **enramycin**, which is a basic compound, from the feed matrix. After extraction, the pH is adjusted to a suitable range for the microbiological assay.^[9]

Materials and Reagents

- Hydrochloric acid (HCl)
- Acetone
- Ammonia solution
- Magnetic stirrer
- Centrifuge
- Filter paper (e.g., No. 5A)^[9]
- pH meter

Experimental Protocol

- Sample Preparation:
 - Accurately weigh a quantity of the ground feed sample (equivalent to ~80 µg of **enramycin**) into a 200 mL stoppered Erlenmeyer flask.^[9]
- Extraction:
 - Add 100 mL of the extracting solvent, a mixture of 0.5 M hydrochloric acid and acetone (7:3 v/v).^[9]

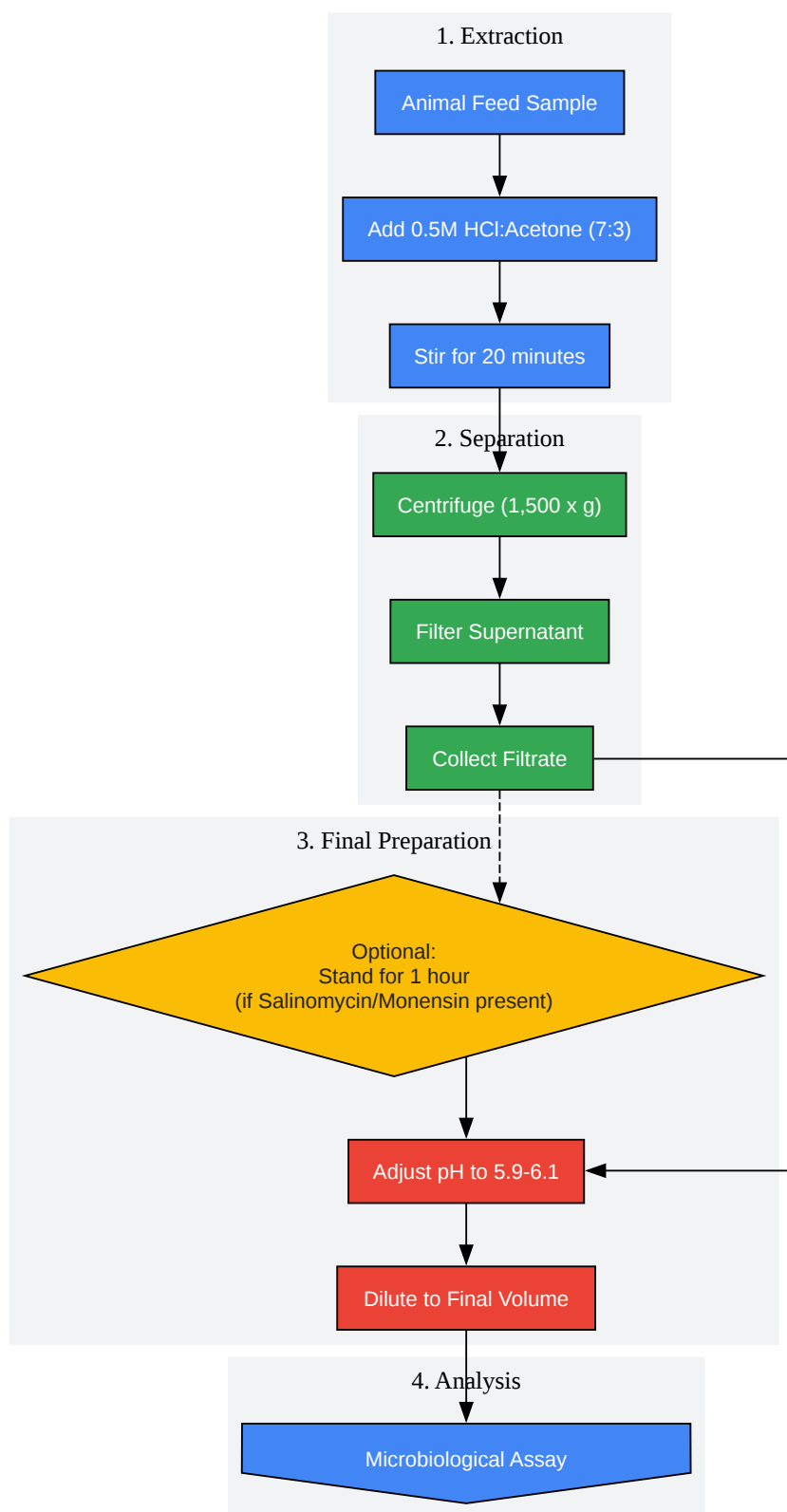
- Place on a magnetic stirrer and stir for 20 minutes.[\[9\]](#)
- Separation:
 - Transfer the extract to a 50 mL centrifuge tube and centrifuge at 1,500 x g for 5 minutes.[\[9\]](#)
 - Filter the supernatant through filter paper (No. 5A) and collect the filtrate.[\[9\]](#)
- pH Adjustment and Dilution:
 - Measure 25 mL of the filtrate into a 50 mL beaker.[\[9\]](#)
 - Note on Interferences: If the feed is known to contain salinomycin or monensin, allow the acidic filtrate to stand for 1 hour before proceeding. This step helps to nullify their effect.[\[9\]](#)
 - Adjust the pH of the solution to 5.9 - 6.1 using an ammonia solution.[\[9\]](#)
 - Transfer the pH-adjusted solution to a 50 mL volumetric flask and bring it to volume with a suitable diluent (e.g., a mixture of Buffer No. 3 and acetone, 7:3).[\[9\]](#)
 - The sample is now ready for microbiological assay.

Data Presentation: Performance of Feed Extraction Method

The following table summarizes the quantitative performance for the **enramycin** extraction protocol from animal feed as determined by a microbiological assay.

Parameter	Starting Chick Formula Feed	Growing Chick Formula Feed	Sucking Piglet Formula Feed
Spike Level (g/t)	5 - 20 [9]	5 - 20 [9]	5 - 20 [9]
Spike Recovery	94.6 – 100.6% [9]	97.0 – 99.9% [9]	Not specified
Repeatability (RSD)	5.0% [9]	4.3% [9]	Not specified

Workflow for **Enramycin** Extraction from Animal Feed



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Caption: Workflow for **enramycin** extraction from animal feed.

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